MK8722

概要

説明

MK-8722は、12種類の哺乳類AMP活性化プロテインキナーゼ(AMPK)複合体のすべてに対して強力で直接的なアロステリック活性化因子です。AMPKは真核生物のエネルギー恒常性のマスターレギュレーターであり、細胞のエネルギーバランスを維持する上で重要な役割を果たしています。 MK-8722は、グルコースの恒常性を改善するために開発されており、骨格筋におけるグルコース取り込みとグリコーゲン合成を促進することにより、2型糖尿病などの代謝性疾患の治療に有望であることが示されています .

準備方法

MK-8722の合成は、N-クロロスクシンイミド(NCS)を用いた前駆体化合物の塩素化から始まる複数のステップを伴います。続いて、ヨウ化ナトリウムとの反応によりヨウ素化化合物を生成します。この中間体のニトロ基は、塩化スズを用いて還元され、ジアミノ化合物を生成します。その後の反応には、カルバメート中間体の生成、メチル化、オゾン分解、および4-ビフェニルボロン酸とのカップリングが含まれます。 最終生成物であるMK-8722は、窒素原子の脱保護後に得られます .

化学反応の分析

MK-8722は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。

還元: この化合物に存在する官能基を修飾するために、還元反応を行うことができます。

置換: MK-8722は、ある官能基が別の官能基に置換される置換反応を起こすことができます。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、塩化スズなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。

科学研究への応用

化学: AMPK活性化因子として、エネルギー代謝および関連する生化学経路を研究するために使用されます。

生物学: MK-8722は、細胞のエネルギー恒常性におけるAMPKの役割とそのさまざまな生物学的プロセスへの影響を調査するために使用されます。

医学: この化合物は、骨格筋におけるグルコース取り込みとグリコーゲン合成を改善することにより、特に2型糖尿病などの代謝性疾患の治療に有望であることが示されています。

科学的研究の応用

Chemistry: As an AMPK activator, it is used in research to study energy metabolism and related biochemical pathways.

Biology: MK-8722 is used to investigate the role of AMPK in cellular energy homeostasis and its impact on various biological processes.

Medicine: The compound has shown promise in treating metabolic disorders, particularly type 2 diabetes, by improving glucose uptake and glycogen synthesis in skeletal muscle.

Industry: MK-8722 is being explored for its potential use in developing new therapeutic agents for metabolic diseases

作用機序

MK-8722は、代謝燃料センサーとして作用するセリン/スレオニンタンパク質キナーゼであるAMPKを直接活性化することにより、その効果を発揮します。AMPKの活性化は、炭水化物および脂質代謝に関与する下流の標的タンパク質のリン酸化につながります。これは、骨格筋におけるグルコース取り込みとグリコーゲン合成の増加をもたらし、低血糖症を引き起こすことなく血糖値を改善します。 MK-8722によるAMPKの活性化は、アロステリックであり、リン酸化依存的であり、細胞内アデニレート電荷とカルシウムレベルの変化に関与しています .

類似の化合物との比較

MK-8722は、高い効力で12種類の哺乳類AMPK複合体のすべてを活性化できる点でユニークです。類似の化合物には以下が含まれます。

AICAR: 選択性と体からのクリアランスが低いAMPK活性化因子。

A-769662: 選択性と薬物動態が異なる別のAMPK活性化因子。

MSG010およびMSG011: α2選択性を示さないが、一部のアッセイにおいてMK-8722よりも高い効力を示した、新しく開発されたAMPKアゴニスト.

MK-8722は、AMPK複合体に対する高い選択性と、重大な副作用なしに代謝性疾患を治療する可能性があるため、際立っています .

類似化合物との比較

MK-8722 is unique in its ability to activate all twelve mammalian AMPK complexes with high potency. Similar compounds include:

AICAR: An AMPK activator with lower selectivity and rapid clearance from the body.

A-769662: Another AMPK activator with different selectivity and pharmacokinetic properties.

MSG010 and MSG011: Newly developed AMPK agonists that do not display α2-selectivity but have shown greater potency than MK-8722 in some assays.

MK-8722 stands out due to its high selectivity for AMPK complexes and its potential for treating metabolic disorders without significant side effects .

生物活性

MK8722, a small-molecule compound identified as a potent activator of AMP-activated protein kinase (AMPK), has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for clinical use.

- Chemical Formula : C24H20ClN3O4

- Molecular Weight : 445.88 g/mol

- Purity : > 99.37%

This compound is characterized by its ability to activate all twelve mammalian AMPK complexes, making it a versatile tool for studying AMPK-related pathways in various biological contexts .

AMPK Activation

AMPK serves as a critical regulator of energy homeostasis, responding to cellular stress and nutrient availability. This compound activates AMPK through an allosteric mechanism, enhancing its activity in multiple tissues, including skeletal muscle and liver. This activation promotes glucose uptake and lipid metabolism, which are crucial for managing conditions like obesity and type 2 diabetes .

Autophagy Modulation

Recent studies have demonstrated that this compound influences autophagy in cancer cells, particularly in epithelial ovarian cancer (EOC). The compound initiates early-stage autophagy while inhibiting late-stage processes via modulation of fatty acid synthase (FASN) expression. This dual action suggests that this compound may serve as a potential therapeutic agent by inducing cell death in malignant cells while simultaneously affecting lipid metabolism .

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits the proliferation and migration of EOC cells. Notably, it reduces FASN levels, leading to lipid droplet accumulation and subsequent cell death. These findings were corroborated by transmission electron microscopy, which revealed autophagosome-affected mitochondria in treated cells .

In Vivo Studies

In vivo studies using xenograft mouse models further validated the antitumor effects of this compound. The compound demonstrated significant tumor growth inhibition, reinforcing its potential as an autophagy/mitophagy inhibitor . Additionally, this compound improved glucose homeostasis in rodent models without causing hypoglycemia, indicating its safety profile .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Inhibition of EOC cell proliferation; modulation of FASN; induction of early autophagy. |

| In Vivo | Tumor growth inhibition in xenograft models; improvement in glucose metabolism without hypoglycemia. |

| Mechanism | Activation of AMPK; dual regulation of autophagy; lipid metabolism modulation. |

Epithelial Ovarian Cancer (EOC)

A study focused on this compound's effects on EOC cells revealed that it not only inhibited cell viability but also altered lipid metabolism pathways critical for cancer progression. By targeting FASN and modulating autophagic processes, this compound presents a novel approach to treating EOC .

Metabolic Disorders

Research involving diabetic rodent models demonstrated that this compound significantly lowered fasting blood glucose levels and improved insulin sensitivity. These results suggest that this compound could be beneficial for managing metabolic disorders such as type 2 diabetes .

特性

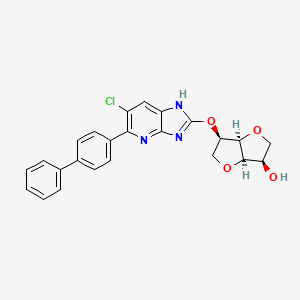

IUPAC Name |

(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMNBTZLYOOAGA-UGESXGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394371-71-1 | |

| Record name | MK-8722 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。